BNTX maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of BNTX maleate involves the reaction of 7(E)-Benzylidenenaltrexone with maleic acid to form the maleate salt. The reaction conditions typically involve dissolving the reactants in a suitable solvent such as dimethyl sulfoxide (DMSO) and allowing the reaction to proceed at room temperature. The product is then purified by recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
BNTX maleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
BNTX maleate has a wide range of scientific research applications, including:
Chemistry: Used to study the properties and behavior of δ1 opioid receptors.
Biology: Helps in understanding the role of δ1 opioid receptors in various biological processes, such as anxiety and myocardial infarct development.
Medicine: Investigated for its potential therapeutic applications in treating conditions like alcohol and drug dependence.
Industry: Used in the development of new drugs targeting δ1 opioid receptors
Wirkmechanismus
BNTX maleate exerts its effects by selectively binding to δ1 opioid receptors, thereby antagonizing the effects of δ1 agonists like D-Pen 2,5-enkephalin. This selective binding helps in discriminating among opioid receptor subtypes and understanding their roles in various physiological and pathological processes. The molecular targets and pathways involved include the δ1 opioid receptor and its associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
BNTX maleate is unique in its high selectivity for δ1 opioid receptors over other opioid receptor subtypes such as δ2, μ, and κ receptors. Similar compounds include:
Naltriben methanesulfonate: Another δ1 opioid receptor antagonist with different selectivity and potency.
Naloxone methiodide: A non-selective opioid receptor antagonist used in various research applications.
nor-Binaltorphimine dihydrochloride: A selective κ opioid receptor antagonist
This compound’s uniqueness lies in its ability to bind 100 times more tightly to δ1 receptors than to δ2 receptors, making it a valuable tool in opioid receptor research .
Eigenschaften
Molekularformel |
C27H27NO4 |
---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C27H27NO4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2/b19-12+/t21?,25-,26-,27+/m0/s1 |
InChI-Schlüssel |
WXOUFNFMPVMGFZ-WLNGDWEISA-N |
Isomerische SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O |
Kanonische SMILES |
C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.